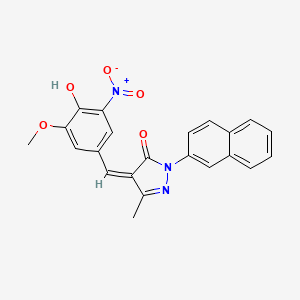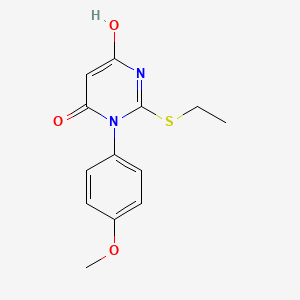
N-(2-hydroxy-2-phenylethyl)-2-(1H-tetrazol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-2-phenylethyl)-2-(1H-tetrazol-1-yl)benzamide, also known as HPTB, is a chemical compound that has been of interest to the scientific community due to its potential applications in drug development. HPTB is a tetrazole-based compound that is structurally similar to other compounds that have been found to have therapeutic effects, such as angiotensin II receptor blockers and angiotensin-converting enzyme inhibitors. In
Aplicaciones Científicas De Investigación
N-(2-hydroxy-2-phenylethyl)-2-(1H-tetrazol-1-yl)benzamide has been studied for its potential applications in drug development. One study found that this compound has the ability to inhibit the activity of the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of glucose metabolism. This suggests that this compound may have potential as a treatment for diabetes. Additionally, this compound has been found to have antioxidant properties, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
The mechanism of action of N-(2-hydroxy-2-phenylethyl)-2-(1H-tetrazol-1-yl)benzamide is not yet fully understood. However, it is believed that this compound may act as an inhibitor of DPP-4, which is involved in the regulation of glucose metabolism. By inhibiting DPP-4, this compound may help to regulate blood glucose levels. Additionally, this compound has been found to have antioxidant properties, which may help to protect against oxidative stress and inflammation.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In animal studies, this compound has been found to reduce blood glucose levels and improve insulin sensitivity. Additionally, this compound has been found to have antioxidant properties, which may help to protect against oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-hydroxy-2-phenylethyl)-2-(1H-tetrazol-1-yl)benzamide is that it is relatively easy to synthesize. Additionally, this compound has been found to have low toxicity in animal studies. However, one limitation of this compound is that its mechanism of action is not yet fully understood. Additionally, more research is needed to determine the optimal dosage and administration of this compound.
Direcciones Futuras
There are several future directions for research on N-(2-hydroxy-2-phenylethyl)-2-(1H-tetrazol-1-yl)benzamide. One area of research could be to further investigate the mechanism of action of this compound, particularly its effects on DPP-4 activity. Additionally, more research is needed to determine the optimal dosage and administration of this compound. Another area of research could be to investigate the potential therapeutic effects of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Métodos De Síntesis
The synthesis of N-(2-hydroxy-2-phenylethyl)-2-(1H-tetrazol-1-yl)benzamide involves several steps. First, 2-nitrobenzoic acid is converted to 2-aminobenzoic acid through reduction with iron powder and hydrochloric acid. The resulting compound is then reacted with 2-bromoethylphenol to form N-(2-hydroxy-2-phenylethyl)-2-aminobenzamide. This intermediate is then reacted with sodium azide to form this compound.
Propiedades
IUPAC Name |
N-(2-hydroxy-2-phenylethyl)-2-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c22-15(12-6-2-1-3-7-12)10-17-16(23)13-8-4-5-9-14(13)21-11-18-19-20-21/h1-9,11,15,22H,10H2,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWMVFLWOOTKMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2N3C=NN=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[5-(3-nitrobenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B6019241.png)


![dimethyl 4-[3-(benzyloxy)phenyl]-1-(4-methoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B6019248.png)
![N-(1-{1-[3-(5-methyl-2-furyl)butyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B6019254.png)
![2-(5-{[1-(3-bromophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B6019261.png)
![N-(2,4-dimethoxyphenyl)-6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B6019268.png)
![5-(3-methoxyphenyl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6019284.png)
![2-[4-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6019295.png)
![N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B6019303.png)

![2-({4-ethyl-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}thio)-N-(3-nitrophenyl)acetamide](/img/structure/B6019319.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B6019326.png)
![N-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B6019330.png)